2-({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of 2-({[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps. The starting material, 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, is synthesized by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . This intermediate then undergoes various reactions, including condensation with different aldehydes and treatment with reagents like ammonia, hydrazine hydrate, and semicarbazide HCl, to form the final product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-({[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-({[5-(PROPAN-2-YL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique triazino-indole structure. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with distinct applications.
This compound’s unique structure and diverse applications make it a valuable subject for further research and development.
Properties
Molecular Formula |
C21H17N5O2S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H17N5O2S/c1-12(2)26-16-10-6-5-9-15(16)17-18(26)22-21(24-23-17)29-11-25-19(27)13-7-3-4-8-14(13)20(25)28/h3-10,12H,11H2,1-2H3 |
InChI Key |
OORXZOBYEDQGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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